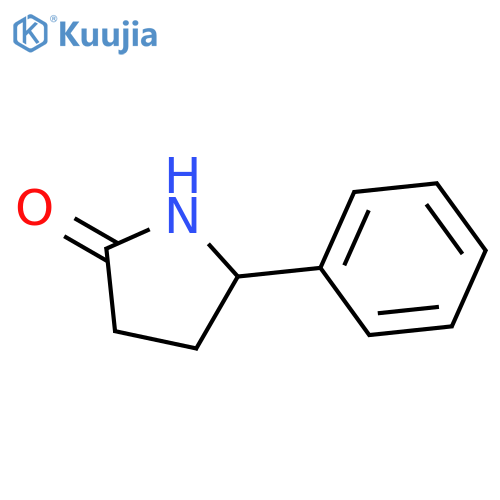

Cas no 22050-10-8 (5-phenylpyrrolidin-2-one)

5-phenylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Pyrrolidinone,5-phenyl-

- 5-phenylpyrrolidin-2-one

- (+/-)-5-phenyl-2-pyrrolidinone

- (+/-)-5-phenyl-2-pyrrolidone

- (+)-5(R)-phenyl-2-pyrrolidinone

- 5-Phenyl-2-pyrrolidinone

- 5-Phenylpyrrolidin-2-on

- AC1L3UUL

- AGN-PC-00FAIT

- BRN 0125177

- NSC28857

- MFCD19702219

- SY253190

- TVESJBDGOZUZRH-UHFFFAOYSA-N

- 5-21-08-00087 (Beilstein Handbook Reference)

- MFCD19701214

- Lactam of gamma-phenyl-gamma-aminobutyric acid

- AKOS006279846

- SCHEMBL3584879

- gamma-phenyl-gamma-butyrolactam

- NSC-28857

- 22050-10-8

- 5-PHENYL-2-PYROLLIDINONE

- EN300-121433

- MFCD01687227

- 2-Pyrrolidinone, 5-phenyl-

- BS-13718

- NSC 28857

- 5-phenyl-pyrrolidin-2-one

- SY315117

- DTXSID501312863

- AB88084

- CS-0308471

- DB-340991

-

- MDL: MFCD01687227

- インチ: InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

- InChIKey: TVESJBDGOZUZRH-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(CC1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 161.08413

- どういたいしつりょう: 161.084064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 29.1

じっけんとくせい

- 密度みつど: 1.108

- ふってん: 362.3°C at 760 mmHg

- フラッシュポイント: 212.4°C

- 屈折率: 1.55

- PSA: 29.1

- LogP: 1.96650

5-phenylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-121433-5.0g |

5-phenylpyrrolidin-2-one |

22050-10-8 | 95% | 5.0g |

$1074.0 | 2023-02-15 | |

| Chemenu | CM279533-1g |

5-Phenylpyrrolidin-2-one |

22050-10-8 | 95% | 1g |

$352 | 2021-08-18 | |

| Alichem | A109000089-250mg |

5-Phenylpyrrolidin-2-one |

22050-10-8 | 95% | 250mg |

$680.00 | 2023-09-02 | |

| Alichem | A109000089-1g |

5-Phenylpyrrolidin-2-one |

22050-10-8 | 95% | 1g |

$1685.00 | 2023-09-02 | |

| Aaron | AR00BGSM-250mg |

5-PHENYL-2-PYROLLIDINONE |

22050-10-8 | 98% | 250mg |

$167.00 | 2025-01-23 | |

| Enamine | EN300-121433-50mg |

5-phenylpyrrolidin-2-one |

22050-10-8 | 95.0% | 50mg |

$66.0 | 2023-10-02 | |

| Enamine | EN300-121433-1000mg |

5-phenylpyrrolidin-2-one |

22050-10-8 | 95.0% | 1000mg |

$371.0 | 2023-10-02 | |

| A2B Chem LLC | AF33882-100mg |

5-Phenylpyrrolidin-2-one |

22050-10-8 | 98% | 100mg |

$75.00 | 2024-04-20 | |

| Enamine | EN300-121433-5000mg |

5-phenylpyrrolidin-2-one |

22050-10-8 | 95.0% | 5000mg |

$1075.0 | 2023-10-02 | |

| 1PlusChem | 1P00BGKA-1g |

5-PHENYL-2-PYROLLIDINONE |

22050-10-8 | 98% | 1g |

$355.00 | 2025-02-25 |

5-phenylpyrrolidin-2-one 関連文献

-

1. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionalityP. Nagaraaj,V. Vijayakumar Org. Chem. Front. 2019 6 2570

-

2. 754. Interaction between carbonyl groups and biologically essential substituents. Part VI. A study of intramolecular carbonyl–amide interaction in a series of optically active 3-oxoacylamidesF. Bergel,Margaret A. Peutherer J. Chem. Soc. 1964 3973

-

P. Veeraraghavan Ramachandran,Wataru Mitsuhashi,Bidyut Biswas Org. Chem. Front. 2015 2 885

-

Ilhyong Ryu,Takahide Fukuyama,Mami Tojino,Yoshitaka Uenoyama,Yuka Yonamine,Nozomi Terasoma,Hiroshi Matsubara Org. Biomol. Chem. 2011 9 3780

-

5. Photocyclization of β-oxo-amides. Possible electron transfer from amide nitrogen to excited ketone carbonylTadashi Hasegawa,Hiromu Aoyama,Yoshimori Omote J. Chem. Soc. Perkin Trans. 1 1979 963

-

Hideto Miyabe,Ryuta Asada,Yoshiji Takemoto Org. Biomol. Chem. 2012 10 3519

-

7. The reaction of α- and ω-methylenelactams with nitrones. Influence of electronic and geometric factors on the stereoselectivity of their 1,3-dipolar cycloadditionSéverinne Rigolet,Jean Marie Mélot,Joel Vébrel,Angèle Chiaroni,Claude Riche J. Chem. Soc. Perkin Trans. 1 2000 1095

-

Yiliang Zhang,Daniel J. DeSchepper,Thomas M. Gilbert,Kiran Kumar S. Sai,Douglas A. Klumpp Chem. Commun. 2007 4032

-

9. Regiospecific oxidation of cyclic amino-compounds with ruthenium tetroxideNicola Tangari,Vincenzo Tortorella J. Chem. Soc. Chem. Commun. 1975 71b

5-phenylpyrrolidin-2-oneに関する追加情報

Introduction to 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8)

5-phenylpyrrolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 22050-10-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidinone class, characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of a phenyl group at the 5-position of the pyrrolidinone ring imparts unique electronic and steric properties, making it a versatile scaffold for the development of various bioactive molecules.

The structural motif of 5-phenylpyrrolidin-2-one has been extensively explored in drug discovery programs due to its potential to interact with multiple biological targets. Its rigid bicyclic structure provides a stable framework for further derivatization, enabling the synthesis of libraries of compounds with tailored pharmacological profiles. Recent advances in computational chemistry and molecular modeling have facilitated the rational design of derivatives based on this core structure, enhancing the efficiency of hit identification and lead optimization processes.

In recent years, 5-phenylpyrrolidin-2-one and its derivatives have been investigated for their therapeutic potential in several disease areas. Notably, studies have highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, analgesic, and neuroprotective properties. The phenyl substituent contributes to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical for drug development.

One particularly intriguing aspect of 5-phenylpyrrolidin-2-one is its interaction with biological receptors and enzymes. Research has demonstrated that structural modifications at the 2-position of the pyrrolidinone ring can modulate binding affinity to targets such as serine proteases and G protein-coupled receptors (GPCRs). This flexibility has enabled the design of potent inhibitors for therapeutic applications. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders by modulating neurotransmitter release and receptor activity.

The synthesis of 5-phenylpyrrolidin-2-one typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. Modern synthetic methodologies have focused on improving yield and scalability while minimizing environmental impact. Catalytic approaches, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the construction of the pyrrolidinone core. These advancements not only enhance the accessibility of the compound but also align with green chemistry principles by reducing waste and energy consumption.

From a medicinal chemistry perspective, 5-phenylpyrrolidin-2-one serves as a valuable building block for structure-based drug design. Its scaffold can be further functionalized to introduce diverse pharmacophores, enabling the exploration of novel therapeutic pathways. High-throughput screening (HTS) campaigns have identified several promising derivatives that exhibit enhanced biological activity compared to the parent compound. These findings underscore the importance of 5-phenylpyrrolidin-2-one as a key intermediate in modern drug discovery pipelines.

The pharmacological profile of 5-phenylpyrrolidin-2-one derivatives has been further elucidated through mechanistic studies using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide critical insights into how structural variations influence binding interactions and downstream effects within biological systems. Such information is invaluable for optimizing lead compounds toward clinical readiness.

Future directions in research involving 5-phenylpyrrolidin-2-one may explore its potential in combination therapies, where it could be paired with other bioactive molecules to achieve synergistic effects. Additionally, computational modeling techniques are being leveraged to predict novel derivatives with improved pharmacokinetic properties and reduced side effects. The integration of artificial intelligence (AI) into drug discovery workflows promises to accelerate the identification of next-generation candidates based on this scaffold.

In conclusion, 5-phenylpyrrolidin-2-one (CAS No. 22050-10-8) represents a compelling pharmacological scaffold with broad applications in medicinal chemistry. Its unique structural features and modifiable nature make it an indispensable tool for developing innovative therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds derived from this core structure are poised to play a pivotal role in addressing unmet medical needs.

22050-10-8 (5-phenylpyrrolidin-2-one) 関連製品

- 118264-04-3(6-Phenylpiperidine-2,4-dione)

- 41419-25-4(6-Phenylpiperidin-2-one)

- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)

- 65967-72-8(Hydroxysydonic acid)

- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)

- 2229320-50-5(4,4-difluoro-3-(5-fluoropyridin-3-yl)butanoic acid)

- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)

- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)

- 3894-25-5(6-Bromo-2-phenylquinoline)